D-Glucitol monopalmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

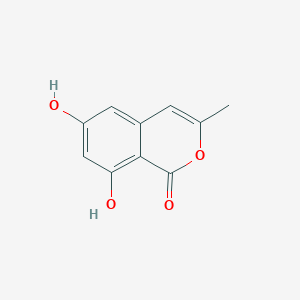

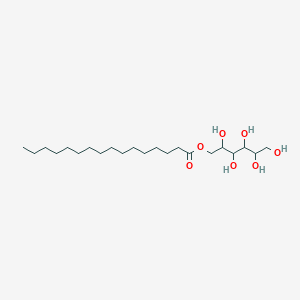

D-Glucitol monopalmitate, also known as palmitic acid ester of D-sorbitol, is a synthetic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is synthesized by the esterification of palmitic acid with D-sorbitol, a sugar alcohol commonly found in fruits and berries.

Mechanism Of Action

D-Glucitol monopalmitate works by forming a stable emulsion between oil and water-based components, thereby preventing them from separating. It also acts as a surfactant, reducing the surface tension between two immiscible liquids, and facilitating their mixing. Additionally, it can penetrate the skin and act as a moisturizer, reducing water loss from the skin surface.

Biochemical And Physiological Effects

Studies have shown that D-Glucitol monopalmitate has antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, it has been shown to have a positive effect on lipid metabolism and can reduce cholesterol levels in the blood.

Advantages And Limitations For Lab Experiments

D-Glucitol monopalmitate has several advantages for lab experiments, such as its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. However, its high cost and limited availability can be a limitation for some experiments. Additionally, its use in lab experiments may not always be applicable to in vivo systems, and further studies are required to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on D-Glucitol monopalmitate. One area of interest is its potential use as a drug delivery system for targeted drug delivery. Another area of research is its use in the development of functional foods and nutraceuticals. Additionally, further studies are required to determine its safety and efficacy in humans and to explore its potential applications in other fields such as agriculture and environmental science.

In conclusion, D-Glucitol monopalmitate is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of D-Glucitol monopalmitate involves the reaction between D-Glucitol monopalmitate acid and D-sorbitol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the resulting product is purified through various methods such as recrystallization and chromatography.

Scientific Research Applications

D-Glucitol monopalmitate has been extensively studied for its potential applications in various fields such as food, pharmaceuticals, and cosmetics. In the food industry, this compound is used as an emulsifier, stabilizer, and thickener in various products such as ice creams, sauces, and baked goods. In the pharmaceutical industry, it is used as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs. In the cosmetics industry, it is used as an emollient and moisturizer in various skincare products.

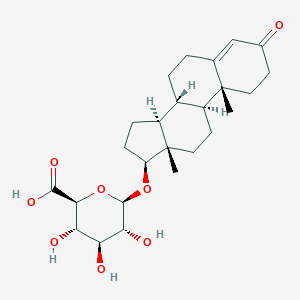

properties

CAS RN |

1333-66-0 |

|---|---|

Product Name |

D-Glucitol monopalmitate |

Molecular Formula |

C22H44O7 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxyhexyl hexadecanoate |

InChI |

InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(26)29-17-19(25)22(28)21(27)18(24)16-23/h18-19,21-25,27-28H,2-17H2,1H3 |

InChI Key |

OZVSZAQHQAHZNC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Other CAS RN |

1333-66-0 |

synonyms |

D-glucitol monopalmitate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.